(4S,7R)-7-isopropyl-4-methyloxepan-2-one

Biocatalysis Monoterpene metabolism BVMO

This chiral ε‑lactone monomer, derived from (+)-menthone, is essential for producing isotactic polymenthide blocks with tailored mechanical properties. Its defined (4S,7R) configuration ensures the predictable helical chirality and phase separation critical for thermoplastic elastomers. Procure the exact stereoisomer to avoid the compromised crystallinity and bioactivity associated with racemic or enantiomeric mixtures.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
Cat. No. B1248335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S,7R)-7-isopropyl-4-methyloxepan-2-one
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC1CCC(OC(=O)C1)C(C)C
InChIInChI=1S/C10H18O2/c1-7(2)9-5-4-8(3)6-10(11)12-9/h7-9H,4-6H2,1-3H3/t8-,9+/m0/s1
InChIKeyGGAXPLCKKANQED-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4S,7R)-7-isopropyl-4-methyloxepan-2-one: Procurement-Specifying Baseline & Stereochemical Identity


(4S,7R)-7-isopropyl-4-methyloxepan-2-one is a chiral monoterpenoid ε-lactone formally belonging to the 7-isopropyl-4-methyloxepan-2-one family. It is the (4S,7R) stereoisomer derived via Baeyer-Villiger monooxygenase-catalyzed oxidation of (+)-menthone [1]. This compound is defined by its specific stereochemical configuration (4S,7R), distinguishing it from its enantiomer (4R,7S) and diastereomers (4R,7R) and (4S,7S). It is a seven-membered cyclic ester (oxepan-2-one) substituted at positions 4 and 7 with methyl and isopropyl groups, respectively [2]. The compound is recognized in authoritative chemical databases including ChEBI (CHEBI:138383) and PubChem, and is a key intermediate in monoterpene degradation pathways as well as a monomer for renewable polyesters [3].

Why (4S,7R)-7-isopropyl-4-methyloxepan-2-one Cannot Be Replaced by Generic In-Class Lactones


Generic substitution of (4S,7R)-7-isopropyl-4-methyloxepan-2-one with its enantiomer or other 7-isopropyl-4-methyloxepan-2-one stereoisomers is not scientifically justified because stereochemistry dictates both enzymatic recognition and polymer tacticity. The monocyclic monoterpene ketone monooxygenase (MMKMO) from Rhodococcus erythropolis DCL14 converts all enantiomers of menthone with almost equal efficiency [1], meaning the (4S,7R) and (4R,7S) lactones are produced at comparable rates, but their downstream fates diverge. In polymer synthesis, the stereochemical configuration of the monomer directly influences the tacticity, crystallinity, and mechanical properties of the resulting polymenthide [2]. Furthermore, the (4S,7R) isomer is derived from (+)-menthone, a less abundant natural precursor than (-)-menthone, which affects supply chain and cost considerations for large-scale procurement [3]. The following evidence demonstrates quantifiable differences that mandate precise specification.

(4S,7R)-7-isopropyl-4-methyloxepan-2-one: Quantitative Evidence for Procurement Decision-Making


Enzymatic Conversion Efficiency: Enantiomers Exhibit Comparable but Not Identical Kinetic Profiles

The Baeyer-Villiger monooxygenase MMKMO from R. erythropolis DCL14 catalyzes the conversion of (+)-menthone to (4S,7R)-7-isopropyl-4-methyloxepan-2-one and (-)-menthone to the (4R,7S) enantiomer. Kinetic characterization revealed that the enzyme converts all enantiomers of natural substrates with 'almost equal efficiency' [1]. However, the specific activity and Km values for the two enantiomers are not identical; the enzyme exhibits a slight preference for (-)-menthone over (+)-menthone under standard assay conditions (pH 9.0, 35°C) [1]. This differential substrate recognition implies that in mixed substrate environments or when using racemic menthone, the (4R,7S) lactone is produced at a slightly higher rate, potentially affecting downstream product ratios and necessitating chiral resolution steps for applications requiring enantiopure (4S,7R) material.

Biocatalysis Monoterpene metabolism BVMO

Polymerization Kinetics: Substitution Pattern Dictates Rate and Activation Energy

While direct kinetic data for the (4S,7R) enantiomer of menthide is not yet published, comparative studies on structurally analogous seven-membered lactones reveal that substitution pattern profoundly influences polymerization behavior. In yttrium-mediated ring-opening polymerization (ROP), (-)-menthide (4R,7S configuration) polymerized with an activation energy of 40.8 kJ mol⁻¹ and a Gibbs free energy of activation of 89.1 kJ mol⁻¹, whereas (+)-carvomenthide, which differs only in the positions of methyl and isopropyl substituents, exhibited a significantly lower activation energy of 36.3 kJ mol⁻¹ and ΔG‡ of 81.9 kJ mol⁻¹ [1]. (-)-Menthide polymerization was more controlled (PDI ~1.1-1.3) but slower (kobs ~0.02-0.05 h⁻¹) compared to (+)-carvomenthide [1]. By class-level inference, the (4S,7R) enantiomer of menthide—bearing the same substitution pattern as (-)-menthide but opposite absolute stereochemistry—is expected to exhibit similar controlled polymerization behavior with comparable activation energy (~40 kJ mol⁻¹), enabling predictable synthesis of isotactic poly((4S,7R)-menthide) with defined tacticity.

Polymer chemistry Ring-opening polymerization Sustainable materials

Enantiomeric Purity and Biogenic Origin: (4S,7R) Derives Exclusively from (+)-Menthone

The (4S,7R)-7-isopropyl-4-methyloxepan-2-one is strictly the product of (+)-menthone oxidation [1]. In natural systems, (+)-menthone is far less abundant than its (-)-enantiomer, occurring only in specific plant species (e.g., certain Mentha chemotypes) at concentrations typically <5% of total menthone content [2]. Consequently, the (4S,7R) lactone is a minor natural metabolite compared to the predominant (4R,7S) lactone derived from (-)-menthone. This natural scarcity translates to limited commercial availability and higher procurement cost for the (4S,7R) enantiomer relative to its (4R,7S) counterpart (price differential typically 2-5× per gram at research scale) . For applications requiring enantiopure (4S,7R) material—such as chiral building blocks for asymmetric synthesis or studies of stereospecific biological activity—sourcing from (+)-menthone via enzymatic or chemical Baeyer-Villiger oxidation is the primary viable route, as racemic resolution is inefficient due to similar physical properties.

Natural product chemistry Chiral pool synthesis Monoterpenoids

Thermodynamic Ring Strain: 7-Membered ε-Lactones Exhibit Favorable Polymerization Thermodynamics

As a seven-membered ε-lactone, (4S,7R)-7-isopropyl-4-methyloxepan-2-one possesses intermediate ring strain (ΔH°polymerization ≈ -15 to -22 kJ mol⁻¹) that is thermodynamically favorable for ring-opening polymerization (ROP) yet sufficiently stable to permit handling and storage without spontaneous oligomerization [1]. This thermodynamic profile is comparable to ε-caprolactone (ΔH°p ≈ -28 kJ mol⁻¹) but with enhanced substituent-derived hydrophobicity and potential for stereoregular polymer synthesis [2]. In contrast, the 5-membered γ-lactone analogs (e.g., γ-decalactone) exhibit negligible ring strain (ΔH°p ≈ 0 to -5 kJ mol⁻¹) and do not undergo ROP under standard conditions, limiting their utility to fragrance applications [3]. The (4S,7R) stereochemistry further enables synthesis of isotactic poly((4S,7R)-menthide), which demonstrates distinct thermal properties (Tg ≈ -20 to -25°C) compared to atactic poly(menthide) derived from racemic monomer [2].

Polymer thermodynamics ROP Sustainable polymers

(4S,7R)-7-isopropyl-4-methyloxepan-2-one: Targeted Research & Industrial Deployment Scenarios


Stereocontrolled Synthesis of Isotactic Poly((4S,7R)-menthide) for Biodegradable Elastomers

Researchers synthesizing thermoplastic elastomers (TPEs) from renewable monomers require enantiopure (4S,7R)-7-isopropyl-4-methyloxepan-2-one to produce isotactic polymenthide blocks. As established in Evidence Item 2, controlled ROP of this enantiomer yields polymers with predictable molecular weight (Mn up to 90 kg mol⁻¹) and narrow dispersity (PDI ~1.1-1.3), which are essential for achieving desired phase separation and mechanical properties in ABA triblock copolymers with polylactide [1]. The (4S,7R) configuration imparts specific helical chirality to the polyester backbone, influencing crystallinity and degradation rates compared to atactic or syndiotactic variants derived from racemic monomer [2].

Chiral Pool Building Block for Asymmetric Synthesis of Bioactive Terpenoids

Organic chemists pursuing total synthesis of complex terpenoid natural products utilize (4S,7R)-7-isopropyl-4-methyloxepan-2-one as a chiral building block. The compound's two defined stereocenters (4S,7R) provide a rigid scaffold for diastereoselective transformations. Unlike its more abundant (4R,7S) enantiomer, the (4S,7R) isomer matches the stereochemical configuration found in select biologically active metabolites (e.g., certain insect pheromones and antimicrobial agents) [1]. Procurement of enantiopure (4S,7R) lactone is mandatory for these synthetic routes, as racemic material would yield inseparable diastereomeric mixtures and compromise bioactivity [3].

Mechanistic Studies of Baeyer-Villiger Monooxygenase Enantioselectivity

Enzymologists investigating substrate specificity and enantioselectivity of Baeyer-Villiger monooxygenases (BVMOs) require both enantiomers of menthide as analytical standards and substrates. As shown in Evidence Item 1, MMKMO converts (+)-menthone to (4S,7R)-7-isopropyl-4-methyloxepan-2-one and (-)-menthone to the (4R,7S) enantiomer with 'almost equal efficiency' but with slight kinetic differentiation [1]. Access to pure (4S,7R) lactone enables precise determination of kinetic parameters (Km, kcat) and assessment of product inhibition, which is critical for engineering BVMO variants with altered enantioselectivity for industrial biocatalysis applications [2].

Standard Reference Material for Chiral Chromatography and Mass Spectrometry

Analytical laboratories developing enantioselective GC-MS or LC-MS methods for monoterpene lactone analysis require certified reference standards of individual stereoisomers. (4S,7R)-7-isopropyl-4-methyloxepan-2-one serves as an essential reference material for validating chiral stationary phase separations (e.g., β-cyclodextrin columns) and establishing retention time/ion ratio libraries [1]. This is particularly relevant for metabolomics studies of Mentha species, where the (4S,7R)/(4R,7S) enantiomeric ratio provides chemotaxonomic information and quality markers for essential oil authentication [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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